molecular formula C15H23N5O3 B4057595 4-[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]morpholine

4-[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]morpholine

Cat. No. B4057595
M. Wt: 321.37 g/mol
InChI Key: HIXIESGGNDYOHM-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, empirical formula, melting point, boiling point, and others. For example, the compound “4-[4-methyl-6-(4-methyl-1-piperazinyl)-2-pyrimidinyl]morpholine” has a molecular weight of 277.366 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Diastereoselective Synthesis : A study demonstrates the use of zinc chloride in promoting the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones from a reaction involving morpholine, piperidine, and pyrrolidine, which are key components in the synthesis of complex molecules (Liu et al., 2014).
  • Insecticidal Applications : Pyridine derivatives, including those with morpholine and piperidine structures, have been synthesized and tested for their insecticidal activities, revealing significant potential against the cowpea aphid, indicating a novel application area for these compounds (Bakhite et al., 2014).
  • Crystal Structures : The crystal structures of specific derivatives containing morpholine and piperidine have been determined, providing insights into their molecular configurations, which are crucial for understanding their interactions and functionalities in various applications (Aydinli et al., 2010).

Therapeutic and Biological Activity

  • Analgesic Activity : Novel pyrimidine derivatives synthesized using morpholine and piperidine have shown significant analgesic activity without ulcerogenic effects, highlighting their potential for developing safer pain management solutions (Chaudhary et al., 2012).
  • Anti-inflammatory Properties : Morpholine derivatives have been investigated for their role in inhibiting tumor necrosis factor alpha and nitric oxide, suggesting their potential application in anti-inflammatory therapies (Lei et al., 2017).

Methodological Innovations

  • Microwave-Assisted Synthesis : A study highlights the efficiency of microwave-assisted synthesis for creating novel pyrimidine derivatives, which includes compounds with morpholine and piperidine, offering a quicker and more environmentally friendly approach to compound development (Chaudhary et al., 2012).

Spectroscopic and Kinetic Studies

  • Spectroscopic Properties : Research into the spectroscopic properties of compounds derived from morpholine and piperidine provides essential data for understanding their chemical behavior and potential applications in various scientific and industrial fields (Aydinli et al., 2010).

Future Directions

The future directions in the field of piperidine derivatives involve the development of new synthesis methods, discovery of new biological activities, and design of new drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the active research in this field.

properties

IUPAC Name

4-[6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-11-3-5-19(6-4-11)15-16-12(2)13(20(21)22)14(17-15)18-7-9-23-10-8-18/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXIESGGNDYOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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